Patent

US05366983

Procedure details

EGTA was purchased from the Aldrich Chemical Company (Milwaukee, Wis.). EGTA was dissolved in 0.04 M PPB according to the procedure described by Harafuji and Ogawa (J. Biochem. 87:1305-1312 (1980)). After heating EGTA for 15 minutes at 80° C., the pH was adjusted to 7.0 by addition of NaOH. EGTA was filter-sterilized using a 0.2 μm Acro disc filter (Gelman Sciences; Ann Arbor, Mich.) prior to the assay. Further dilutions were made in sterile PPB. The results of these studies, in Table D-3, show that Na2 -EDTA and EGTA were ineffective against S. typhimurium in our model on viability testing.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

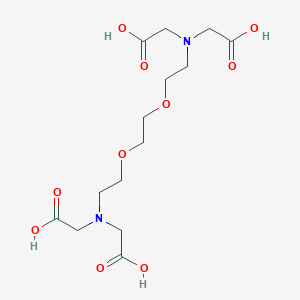

[CH2:1]([N:18]([CH2:23][C:24]([OH:26])=[O:25])[CH2:19][C:20]([OH:22])=[O:21])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=[O:12].[OH-:27].[Na+]>>[CH2:8]([N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=[O:12])[CH2:7][N:9]([CH2:10][C:11]([OH:13])=[O:12])[CH2:8][C:7]([OH:6])=[O:27].[CH2:8]([N:9]([CH2:10][C:11]([OH:13])=[O:12])[CH2:14][C:15]([OH:17])=[O:16])[CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][N:18]([CH2:19][C:20]([OH:22])=[O:21])[CH2:23][C:24]([OH:26])=[O:25] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter (Gelman Sciences; Ann Arbor, Mich.)

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |